molecular formula C13H9F3N2OS B14115096 N'-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide

N'-((3-(Trifluoromethyl)phenyl)methylene)-2-thiophenecarbohydrazide

Cat. No.: B14115096
M. Wt: 298.29 g/mol
InChI Key: CGZLYDWQNPQBEA-IUXPMGMMSA-N
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Description

N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is an organic compound that features a thiophene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines derived from the hydrazide group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.

    3-(trifluoromethyl)benzaldehyde: Contains the trifluoromethylphenyl group but lacks the thiophene and hydrazide functionalities.

Uniqueness

N’-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the combination of the thiophene ring and the trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9F3N2OS

Molecular Weight

298.29 g/mol

IUPAC Name

N-[(Z)-[3-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)10-4-1-3-9(7-10)8-17-18-12(19)11-5-2-6-20-11/h1-8H,(H,18,19)/b17-8-

InChI Key

CGZLYDWQNPQBEA-IUXPMGMMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N\NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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